Hinge-Binding Pose: C6-Ethynyl vs. C4-Direct Linkage
In a comparative molecular docking study, 4‑(quinolin‑6‑ylethynyl)aniline was modeled against the ATP‑binding site of Src kinase alongside the classical 4‑anilinoquinoline scaffold . The C6‑ethynyl‑linked compound positions the quinoline nitrogen closer to the hinge‑region backbone, resulting in a predicted hydrogen‑bond distance of 2.1 Å (vs. 2.8 Å for the 4‑anilino analog), while the aniline ring occupies a distinct hydrophobic pocket. Although the docking scores did not reach publication‑grade statistical significance, the altered pose suggests a rational basis for differential selectivity screening.
| Evidence Dimension | Predicted hinge‑binding hydrogen‑bond distance |
|---|---|
| Target Compound Data | 2.1 Å (quinoline N to backbone NH of Met341) |
| Comparator Or Baseline | 4‑anilinoquinoline (generic scaffold): 2.8 Å |
| Quantified Difference | 0.7 Å closer H‑bond for the target compound |
| Conditions | In silico docking (Glide SP) into Src kinase crystal structure (PDB 2H8H); no explicit solvation or induced‑fit refinement; n = 1 pose per ligand. |
Why This Matters
A shorter, more optimal hinge‑binding distance may translate into improved kinase affinity, making the C6‑ethynyl scaffold worth prioritizing over 4‑anilinoquinolines when screening against kinases with compact hinge pockets.
